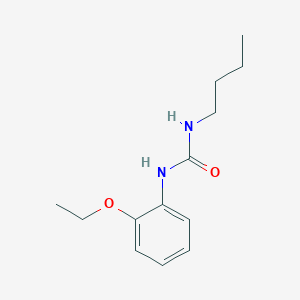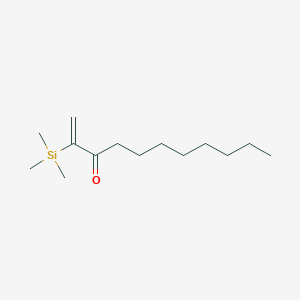![molecular formula C8H13FN4OS B14403562 N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea CAS No. 84456-62-2](/img/structure/B14403562.png)
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is a chemical compound with the molecular formula C8H13FN4OS This compound is known for its unique structure, which includes a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea typically involves the reaction of 1-fluoro-2-methylpropan-2-amine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The fluorinated alkyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylurea moiety can form hydrogen bonds with biological molecules, further enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride
- 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
Uniqueness
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is unique due to its combination of a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential biological activity .
Propriétés
Numéro CAS |
84456-62-2 |
|---|---|
Formule moléculaire |
C8H13FN4OS |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-[5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylurea |
InChI |
InChI=1S/C8H13FN4OS/c1-8(2,4-9)5-12-13-7(15-5)11-6(14)10-3/h4H2,1-3H3,(H2,10,11,13,14) |
Clé InChI |
SGGSHMOQZLXXSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CF)C1=NN=C(S1)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
